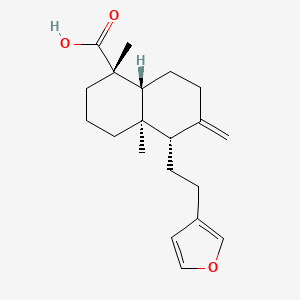

Lambertiainc Acid

Description

Propriétés

Formule moléculaire |

C20H28O3 |

|---|---|

Poids moléculaire |

316.4 g/mol |

Nom IUPAC |

(1S,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)/t16-,17+,19+,20-/m0/s1 |

Clé InChI |

ZQHJXKYYELWEOK-CUDHKJQZSA-N |

SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O |

SMILES isomérique |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=COC=C3)(C)C(=O)O |

SMILES canonique |

CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O |

Synonymes |

lambertian acid lambertianic acid |

Origine du produit |

United States |

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Lambertiainc Acid, and how can researchers optimize yield while minimizing impurities?

- Methodological Answer : Begin by reviewing established protocols for similar carboxylic acid derivatives, then adapt reaction conditions (e.g., temperature, solvent polarity, catalyst load) using Design of Experiments (DoE) principles. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity with HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase) . For yield optimization, employ response surface methodology to identify critical variables. Always characterize final products using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

- Methodological Answer : Conduct systematic analyses:

- Solubility : Use shake-flask method in buffers (pH 1–12) and common organic solvents.

- Stability : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring.

- Thermal Behavior : Differential scanning calorimetry (DSC) to identify melting points and polymorphic forms.

Tabulate data with mean ± SD (n=3) and include raw spectra in supplementary materials .

Q. What spectroscopic techniques are most reliable for confirming the identity of this compound in complex mixtures?

- Methodological Answer : Combine orthogonal methods:

- IR Spectroscopy : Confirm functional groups (e.g., carboxylic acid O–H stretch ~2500–3300 cm).

- NMR : Use - HSQC to resolve overlapping signals in crowded regions.

- LC-MS/MS : For trace analysis, employ MRM transitions with isotope-labeled internal standards.

Cross-validate findings against synthetic controls and reference databases (e.g., SciFinder) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer :

- Hypothesis Testing : Evaluate if discrepancies arise from assay conditions (e.g., serum concentration, passage number) or compound stability.

- Dose-Response Curves : Generate IC values in ≥3 independent replicates, using nonlinear regression (GraphPad Prism).

- Meta-Analysis : Apply random-effects models to aggregate published data, accounting for heterogeneity (e.g., I statistic) .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways.

Q. What computational strategies are effective for predicting this compound’s metabolic fate and potential toxicity?

- Methodological Answer :

- In Silico Tools : Utilize SwissADME for bioavailability predictions and admetSAR for toxicity endpoints.

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) with GROMACS.

- QSAR Models : Train on curated datasets (ChEMBL) to predict reactive metabolites. Validate with in vitro hepatocyte assays .

Q. How should researchers design experiments to investigate this compound’s ecological impact, such as biodegradation in soil?

- Methodological Answer :

- Microcosm Studies : Incubate soil samples (sterile vs. non-sterile) with -labeled this compound. Track mineralization via scintillation counting.

- Metagenomics : Extract soil DNA post-incubation, sequence 16S rRNA, and correlate degradation rates with microbial diversity (QIIME2 pipeline).

- Statistical Models : Use ANOVA with post-hoc Tukey tests to compare half-lives across soil types .

Data Presentation and Reproducibility Guidelines

-

Tables :

Parameter Condition A Condition B Condition C Yield (%) 62 ± 3 78 ± 2 55 ± 4 Purity (HPLC, %) 98.5 99.2 97.8 Example data table comparing synthetic conditions -

Figures : Include chromatograms with baseline resolution (R > 1.5) and NMR spectra with integration values. Annotate key peaks and provide acquisition parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.